molecular formula C26H25N3O2S2 B12133484 (5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133484
M. Wt: 475.6 g/mol
InChI Key: TYDRUPYSSPUKJS-HAHDFKILSA-N
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Description

The compound “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the pyrazole moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The double bonds in the pyrazole and thiazolidinone rings can be reduced to form saturated derivatives.

    Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Saturated thiazolidinone and pyrazole derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial: Potential use as an antimicrobial agent against various pathogens.

    Anti-inflammatory: Possible applications in the treatment of inflammatory diseases.

Medicine

    Anticancer: Research into its potential as an anticancer agent.

    Drug Development: Exploration of its pharmacological properties for new drug development.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazolones: Used as anti-inflammatory and analgesic agents.

    Thioamides: Known for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O2S2/c1-4-14-31-22-12-10-19(11-13-22)24-20(17-29(27-24)21-8-6-5-7-9-21)15-23-25(30)28(16-18(2)3)26(32)33-23/h4-13,15,17-18H,1,14,16H2,2-3H3/b23-15-

InChI Key

TYDRUPYSSPUKJS-HAHDFKILSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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